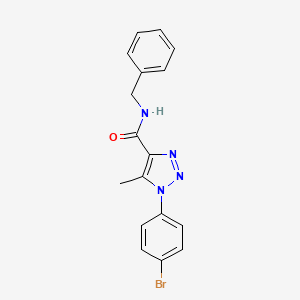

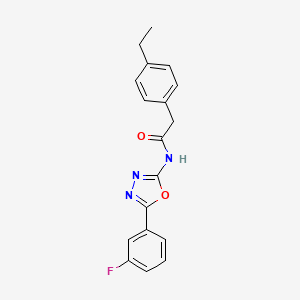

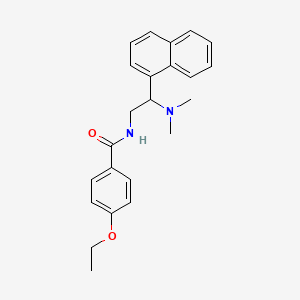

N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like “N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” belong to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .

Molecular Structure Analysis

The molecular structure of similar compounds consists of a triazole ring attached to various functional groups. In this case, it would be a benzyl group, a bromophenyl group, a methyl group, and a carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of triazoles include stability, resistance to oxidation and reduction, and the ability to form hydrogen bonds .科学的研究の応用

Synthesis and Chemical Behavior

N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds that have been extensively explored for their chemical behavior and potential applications in various fields of scientific research. The synthesis and chemical behavior of related triazole derivatives provide insights into the potential applications of N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.

For example, hydroxybenzotriazole derivatives, which share a structural similarity with N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and examined for their ester cleavage properties in surfactant micelles, demonstrating significant rate enhancements in hydrolysis reactions (Bhattacharya & Kumar, 2005). This suggests potential applications in catalysis and organic synthesis.

Furthermore, 1,2,3-triazole derivatives have been synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition reactions and evaluated for their antiproliferative activity against various cancer cell lines, showing that substitution patterns on the benzyl group can significantly influence cell growth-inhibitory properties (Szabó et al., 2016). This highlights the potential of N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and similar compounds in medicinal chemistry and drug development.

Catalysis and Organic Reactions

The structural framework of 1,2,3-triazoles, including compounds like N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has been explored in the context of catalysis. Triazole derivatives have been employed as ligands in metal complexes, which have been investigated for their catalytic activity in various organic reactions, such as oxidation and transfer hydrogenation. These studies demonstrate the versatility of triazole-based compounds in catalysis and their potential to facilitate a range of organic transformations (Saleem et al., 2014).

Antimicrobial and Antiviral Properties

The antimicrobial and antiviral properties of triazole derivatives further underscore the broad applicability of compounds like N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in scientific research. Some triazole compounds have been shown to possess significant antiviral activities against strains such as the H5N1 avian influenza virus, suggesting their potential as antiviral agents (Hebishy et al., 2020).

将来の方向性

The study of triazoles is an active area of research due to their wide range of potential applications, including medicinal chemistry, materials science, and synthetic chemistry . Future research may uncover new properties and applications for “N-benzyl-1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide”.

特性

IUPAC Name |

N-benzyl-1-(4-bromophenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O/c1-12-16(17(23)19-11-13-5-3-2-4-6-13)20-21-22(12)15-9-7-14(18)8-10-15/h2-10H,11H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEASZDFYHNYPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2369301.png)

![4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2369313.png)

![N-(cyanomethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2369318.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369320.png)